(2-Chloropyrimidin-5-YL)methanesulfonyl chloride
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Overview
Description
(2-Chloropyrimidin-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-5-YL)methanesulfonyl chloride typically involves the chlorination of pyrimidine derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step may involve methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require heating or cooling to control the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
(2-Chloropyrimidin-5-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-5-YL)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloropyrimidin-4-YL)methanesulfonyl chloride
- (2-Chloropyrimidin-6-YL)methanesulfonyl chloride
- (2-Chloropyrimidin-5-YL)ethanesulfonyl chloride
Uniqueness
(2-Chloropyrimidin-5-YL)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
CAS No. |
1196145-67-1 |
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Molecular Formula |
C5H4Cl2N2O2S |
Molecular Weight |
227.07 g/mol |
IUPAC Name |
(2-chloropyrimidin-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-5-8-1-4(2-9-5)3-12(7,10)11/h1-2H,3H2 |
InChI Key |
WSEBYCPASFXAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
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